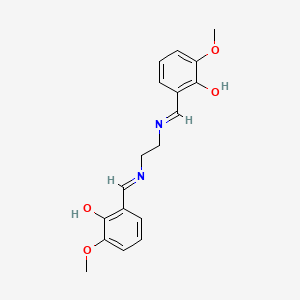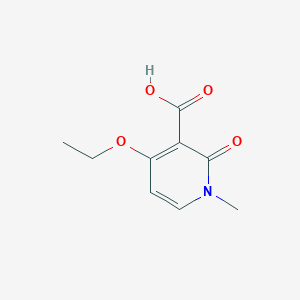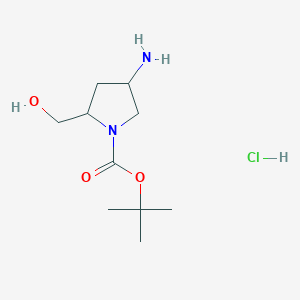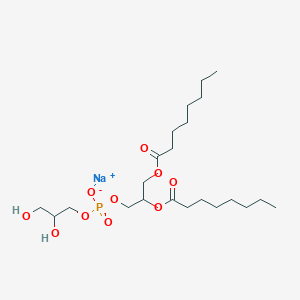
2-(Azepan-2-yl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Feniletan-1-ona, 2-(azepan-2-il)- es un compuesto orgánico que se caracteriza por la presencia de un anillo de azepano unido a una estructura de feniletanona.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 1-Feniletan-1-ona, 2-(azepan-2-il)- generalmente implica la reacción de azepano con cloruro de fenilacetilo en condiciones básicas. La reacción procede a través de una sustitución nucleofílica, donde el átomo de nitrógeno en azepano ataca al carbono carbonílico del cloruro de fenilacetilo, formando el producto deseado.
Métodos de producción industrial: A escala industrial, la producción de 1-Feniletan-1-ona, 2-(azepan-2-il)- se puede optimizar utilizando reactores de flujo continuo para garantizar condiciones de reacción consistentes y un alto rendimiento. El uso de catalizadores y disolventes que aumentan la nucleofilia del azepano puede mejorar aún más la eficiencia de la síntesis.
Tipos de reacciones:
Oxidación: 1-Feniletan-1-ona, 2-(azepan-2-il)- puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: La reducción de este compuesto se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de derivados alcohólicos.
Sustitución: El compuesto puede participar en varias reacciones de sustitución, particularmente en el anillo de fenilo, donde la sustitución electrofílica aromática puede introducir diferentes grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador ácido de Lewis.
Principales productos formados:
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Derivados halogenados, compuestos nitro, etc.
Aplicaciones Científicas De Investigación
Química: 1-Feniletan-1-ona, 2-(azepan-2-il)- se utiliza como intermedio en la síntesis de varios compuestos heterocíclicos. Su estructura única lo convierte en un bloque de construcción valioso en la síntesis orgánica.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como farmacóforo en el diseño de fármacos. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina: El compuesto se explora por su posible uso en el desarrollo de fármacos para trastornos neurológicos debido a su similitud estructural con moléculas bioactivas conocidas.
Industria: En el sector industrial, 1-Feniletan-1-ona, 2-(azepan-2-il)- se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo por el cual 1-Feniletan-1-ona, 2-(azepan-2-il)- ejerce sus efectos implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de azepano puede imitar la estructura de los ligandos naturales, permitiendo que el compuesto se una a los sitios activos y module las vías biológicas. Esta interacción puede conducir a cambios en los procesos celulares, lo que lo convierte en un posible candidato para el desarrollo de fármacos.
Compuestos similares:
1-Feniletan-1-ona, 2-(piperidin-2-il)-: Estructura similar pero con un anillo de piperidina en lugar de un anillo de azepano.
1-Feniletan-1-ona, 2-(morfolin-2-il)-: Contiene un anillo de morfolina, ofreciendo diferentes propiedades electrónicas y estéricas.
1-Feniletan-1-ona, 2-(pirrolidin-2-il)-: Presenta un anillo de pirrolidina, lo que lleva a una diferente reactividad y actividad biológica.
Singularidad: 1-Feniletan-1-ona, 2-(azepan-2-il)- es único debido a la presencia del anillo de azepano de siete miembros, que confiere características estéricas y electrónicas distintas en comparación con sus homólogos de cinco y seis miembros. Esta singularidad puede influir en su reactividad y interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso en las aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
2-(Piperidin-2-yl)-1-phenylethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Morpholin-2-yl)-1-phenylethan-1-one: Contains a morpholine ring, offering different electronic and steric properties.
2-(Pyrrolidin-2-yl)-1-phenylethan-1-one: Features a pyrrolidine ring, leading to different reactivity and biological activity.
Uniqueness: 2-(Azepan-2-yl)-1-phenylethan-1-one is unique due to the presence of the seven-membered azepane ring, which imparts distinct steric and electronic characteristics compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
2-(azepan-2-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXWDSBVMJKQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)




![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)
![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)




![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12094418.png)

